N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-16-8-2-4-10(14(16)19)13(18)15-7-6-11(17)12-5-3-9-20-12/h2-5,8-9,11,17H,6-7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFBNVILBNNBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the pyridine derivative. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions can be performed using various electrophiles.
Major Products Formed: The reactions can lead to a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used in the development of new drugs and therapeutic agents due to its potential biological activity. Research may focus on its effects on various biological targets and pathways.
Medicine: In medicine, this compound could be explored for its potential pharmacological properties. It may be used in the treatment of diseases or as a lead compound for drug discovery.
Industry: In industry, this compound can be utilized in the production of materials with specific properties. Its unique structure may contribute to the development of new materials with enhanced performance.
Mechanism of Action
The mechanism by which N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in the Dihydropyridine Carboxamide Family
The compound shares structural homology with several carboxamide derivatives, differing primarily in substituent groups and their spatial arrangements. Below is a comparative analysis based on evidence from crystallographic and synthetic studies:
Key Observations:
Substituent Effects on Solubility : The hydroxypropyl group in the target compound enhances hydrophilicity compared to the bromophenyl or cyclopropane-containing analogues, which are more lipophilic .
Synthetic Complexity : The cyclopropane-containing analogue requires specialized synthetic steps for ring formation, whereas the target compound and bromophenyl derivative utilize straightforward condensation reactions .
Crystallographic and Conformational Comparisons
- Planarity and π-Conjugation : The bromophenyl analogue (N-(3-Bromo-2-methylphenyl)-2-oxo-dihydropyridine-3-carboxamide) adopts a near-planar conformation (dihedral angle: 8.38° between aromatic rings) due to π-conjugation across the amide bridge . A similar planar arrangement is expected for the target compound, given its analogous backbone.
- Dimer Formation : The bromophenyl derivative forms centrosymmetric dimers via N-H⋯O hydrogen bonds . The target compound’s hydroxypropyl group may enable alternative dimerization modes or extended hydrogen-bonded networks.
Biological Activity
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological activities.
Chemical Structure and Properties
The compound has a complex structure characterized by a dihydropyridine core, which is known for its diverse biological activities. The presence of a thiophene ring and a hydroxyl group contributes to its unique reactivity and potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, which is a common target in cancer therapy. The compound exhibited significant TS inhibitory activity with an IC50 value in the range of 1.95–4.24 μM, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Table 1: Anticancer Activity Comparison
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 1.95–4.24 | Thymidylate Synthase Inhibition |
| Doxorubicin | 7.26 | Topoisomerase Inhibition |
| 5-Fluorouracil | 6.20 | Thymidylate Synthase Inhibition |
Antimicrobial Activity
The compound also demonstrated notable antimicrobial properties against various pathogens. In vitro studies indicated that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting strong bactericidal activity .
Table 2: Antimicrobial Activity Results
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Escherichia coli | 0.5 | Bactericidal |
| Staphylococcus aureus | 0.25 | Bactericidal |
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of the compound with target proteins involved in cancer and microbial resistance mechanisms. The binding affinity and interaction patterns suggest that the compound may stabilize enzyme conformations critical for their activity .
Case Studies
A recent case study involving the synthesis of related compounds showed that derivatives of this class exhibited enhanced biological activities through structural modifications. For instance, modifications to the thiophene moiety were found to significantly increase both anticancer and antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
